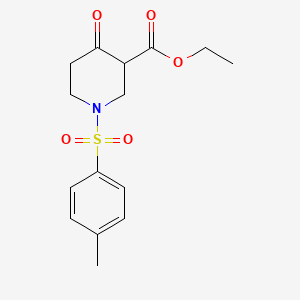

Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. youtube.com Its prevalence is due to its ability to confer favorable physicochemical properties to a molecule, such as improved water solubility and bioavailability, which are crucial for drug efficacy. africanjournalofbiomedicalresearch.com The three-dimensional nature of the piperidine scaffold allows for the precise spatial arrangement of substituents, which is critical for selective interaction with biological targets. nih.gov Piperidine derivatives are found in over twenty classes of pharmaceuticals, highlighting their importance in medicinal chemistry. nih.gov The introduction of chiral piperidine scaffolds can enhance biological activities, improve pharmacokinetic profiles, and reduce toxicity. nih.govnih.gov

Role of β-Keto Esters in Heterocyclic Synthesis

β-Keto esters are highly valuable synthons in organic chemistry due to the presence of both nucleophilic and electrophilic sites within their structure. ucalgary.canottingham.ac.uk This dual reactivity makes them excellent precursors for the synthesis of a wide range of heterocyclic compounds. sigmaaldrich.com The active methylene (B1212753) group, situated between two carbonyl functionalities, is readily deprotonated to form a stabilized enolate, which can then participate in various carbon-carbon bond-forming reactions. Furthermore, the ketone and ester carbonyls are susceptible to nucleophilic attack, enabling cyclization reactions to form diverse ring systems. spectrabase.comresearchgate.net β-Keto esters are key intermediates in the synthesis of complex molecules and are often core building blocks in medicinally important compounds. ucalgary.ca

Overview of N-Sulfonyl Protecting Groups in Piperidine Chemistry

In the synthesis of complex molecules containing piperidine rings, it is often necessary to protect the nitrogen atom to prevent unwanted side reactions. The tosyl (p-toluenesulfonyl) group is a widely used protecting group for amines, including the nitrogen of a piperidine ring. ucalgary.ca It is typically introduced by reacting the amine with tosyl chloride in the presence of a base. nih.gov The resulting sulfonamide is exceptionally stable to a wide range of reaction conditions, including acidic and basic environments, and many oxidizing and reducing agents. ucalgary.cachemicalbook.com This stability allows for selective modification of other parts of the molecule without affecting the protected nitrogen. The tosyl group's electron-withdrawing nature can also influence the reactivity of the piperidine ring. Despite its stability, the tosyl group can be removed under specific reductive or strongly acidic conditions to deprotect the amine when required. ucalgary.ca

Contextualizing Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate within N-Functionalized Piperidinone Architectures

Chemical Properties and Synthesis

While specific experimental data for this compound is not widely published, its properties and synthesis can be inferred from the chemistry of its constituent functional groups and related compounds.

Table 1: Physicochemical Properties of a Related Compound: Ethyl 4-oxo-1-piperidinecarboxylate Note: This data is for the N-unsubstituted analog and serves as an estimation.

| Property | Value |

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 g/mol |

| Density | 1.135 g/mL at 25 °C |

| Refractive Index | n20/D 1.475 |

| Flash Point | 87 °C (188.6 °F) |

Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem nih.gov.

A plausible and common synthetic route to cyclic β-keto esters like this compound is the Dieckmann condensation. researchgate.net This intramolecular reaction involves the base-promoted cyclization of a diester. The starting material for this synthesis would likely be a diester containing a tosyl-protected nitrogen atom.

Table 2: Proposed Reagents for Synthesis via Dieckmann Condensation

| Step | Reagent/Condition | Purpose |

| 1 | Diethyl N-tosyl-bis(2-ethoxycarbonylethyl)amine | Starting Diester |

| 2 | Strong Base (e.g., Sodium ethoxide) | To promote enolate formation and cyclization |

| 3 | Acidic Workup | To neutralize the reaction and protonate the enol |

This proposed synthesis is based on the principles of the Dieckmann Condensation. spectrabase.comresearchgate.net

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three key functional groups: the N-tosyl group, the ketone, and the β-keto ester moiety.

The active methylene proton at the C-3 position is acidic and can be readily removed by a base to form an enolate. This enolate can then undergo various reactions, such as:

Alkylation: Reaction with alkyl halides to introduce substituents at the C-3 position.

Acylation: Reaction with acyl chlorides or anhydrides.

The ketone at the C-4 position can undergo reactions typical of ketones, including:

Reduction: Conversion to a hydroxyl group using reducing agents like sodium borohydride (B1222165).

Wittig reaction: Conversion of the carbonyl to a carbon-carbon double bond. nih.gov

Reductive amination: Conversion to an amine.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated upon heating to yield N-tosyl-4-piperidone. nih.gov This reactivity makes the compound a versatile starting material for producing a variety of substituted piperidines, which are valuable in drug discovery and development. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)sulfonyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5S/c1-3-21-15(18)13-10-16(9-8-14(13)17)22(19,20)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKUJERNYMTMDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Oxo 1 Tosylpiperidine 3 Carboxylate

De Novo Synthetic Routes to the Piperidone Core

The formation of the fundamental 4-oxopiperidine-3-carboxylate structure is a critical phase. This can be achieved through various synthetic strategies, primarily involving the assembly of the heterocyclic ring from acyclic precursors.

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds like the piperidone core in a single step from three or more starting materials. thieme-connect.comresearchgate.net This approach is valued for its atom economy and operational simplicity. thieme-connect.com

One classic example relevant to the synthesis of 4-piperidones is the Petrenko-Kritschenko piperidone synthesis . wikipedia.org This reaction typically involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent like diethyl-α-ketoglutarate), an aldehyde, and an amine (like ammonia (B1221849) or a primary amine). wikipedia.org By choosing appropriate starting materials, this reaction can be adapted to generate highly substituted piperidones. For instance, a four-component reaction involving an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile has been developed for the synthesis of polysubstituted piperidones. thieme-connect.com This method avoids the isolation of unstable azadiene intermediates by generating them in situ for a subsequent Diels-Alder reaction. thieme-connect.comresearchgate.net

Another MCR approach involves a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid to yield highly functionalized piperidines. acs.org While not directly yielding the target structure, these MCRs demonstrate the principle of rapidly building the piperidine (B6355638) core with multiple functional groups that can be later modified.

Table 1: Examples of Multicomponent Reactions for Piperidone Synthesis

| Reaction Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Petrenko-Kritschenko | β-dicarbonyl compound, Aldehyde, Amine | 4-Piperidone | wikipedia.org |

| Ghosez MCR | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | Polysubstituted 4-Piperidone | thieme-connect.comresearchgate.net |

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a reliable method to form the piperidine ring. nih.gov A prevalent method for synthesizing 4-piperidones is the Dieckmann condensation . This reaction involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. For the synthesis of the ethyl 4-oxopiperidine-3-carboxylate core, a suitable acyclic precursor, N-substituted bis(2-ethoxycarbonylethyl)amine, can be cyclized. dtic.mil

Another relevant strategy is the aza-Michael reaction, which involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov Radical-mediated cyclizations have also been developed, such as the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which can produce various piperidines. nih.gov A patent describes a synthesis route starting from N-benzyl glycine (B1666218) ethyl ester, which is first reacted with a 4-halogenated ethyl butyrate (B1204436) and then undergoes base-mediated intramolecular cyclization to form the N-benzyl-4-oxopiperidine-3-carboxylate core. google.com

Table 2: Key Cyclization Reactions for Piperidone Ring Formation

| Cyclization Type | Precursor | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Dieckmann Condensation | N-substituted diester | Base (e.g., Sodium ethoxide) | dtic.mil |

| Intramolecular aza-Michael | Amino α,β-unsaturated ester | Base | nih.gov |

| N-sulfonyliminium ion cyclization | N-sulfonyl amine and aldehyde | Lewis acid (e.g., metal triflates) | usm.edu |

N-Tosylation Strategies for Piperidone Intermediates

Once the piperidone core, such as ethyl 4-oxopiperidine-3-carboxylate, is formed, the next step is the introduction of the tosyl (p-toluenesulfonyl) group onto the nitrogen atom. chemimpex.com This is typically achieved through sulfonylation.

N-sulfonylation is a standard transformation in organic synthesis. The most common method involves reacting the secondary amine of the piperidone intermediate with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction.

Commonly used bases include:

Pyridine (B92270): Often used as both the base and the solvent.

Triethylamine (B128534) (TEA): A non-nucleophilic organic base used in an inert solvent like dichloromethane (B109758) (DCM).

Aqueous bases: Such as sodium hydroxide (B78521) or potassium carbonate, often used in a two-phase system.

The choice of base and solvent is crucial to ensure the reaction proceeds efficiently without promoting side reactions. For instance, the classical tosylation procedure involves treating an alcohol (or amine) with tosyl chloride in pyridine at low temperatures. nih.gov A general procedure for the tosylation of alcohols, which can be adapted for amines, involves using tosyl chloride with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst and a base like triethylamine in a solvent such as dichloromethane. rsc.org

Optimizing the N-tosylation reaction is key to achieving high yields and purity. Several factors can be systematically varied to find the ideal conditions.

Base: The strength and stoichiometry of the base are critical. An insufficient amount of base can lead to incomplete reaction, while a very strong base might cause undesired side reactions. Studies on the sulfonylation of polyisobutylene-alcohols showed that using a combination of DMAP (a catalyst) and TEA (a stoichiometric base) resulted in complete conversion. mdpi.com

Solvent: The solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed.

Temperature: Tosylation reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. nih.gov

Stoichiometry: A slight excess of tosyl chloride is often used to drive the reaction to completion. However, a large excess can complicate purification. Systematic studies have shown that using 10 equivalents of sulfonyl chloride can lead to complete transformation. mdpi.com

Table 3: Optimization Parameters for N-Tosylation

| Parameter | Variables | Impact on Reaction | Common Conditions |

|---|---|---|---|

| Reagent | p-Toluenesulfonyl chloride (TsCl) | Sulfonyl group source | 1.1 - 1.5 equivalents |

| Base | Pyridine, Triethylamine (TEA), K₂CO₃ | HCl scavenger, reaction promoter | 1.2 - 3.0 equivalents |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Increases reaction rate | 0.1 - 0.6 equivalents |

| Solvent | Dichloromethane (DCM), Pyridine, THF | Reactant solubility, reaction medium | Anhydrous, aprotic |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and side reactions | Start at 0 °C, warm to RT |

Esterification Approaches for the C-3 Carboxylate Moiety

The ethyl ester at the C-3 position can be incorporated either during the ring formation step or installed in a separate esterification step. If the synthesis starts with 4-oxo-piperidine-3-carboxylic acid, a direct esterification is required.

The most common method for this transformation is Fischer esterification . This involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Alternatively, for substrates that are sensitive to strong acids and high temperatures, milder esterification methods can be employed. These include:

DCC/DMAP coupling: The carboxylic acid is activated with dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), followed by the addition of ethanol. orgsyn.org This method is highly efficient and proceeds under mild, neutral conditions at room temperature. orgsyn.org

Thionyl chloride method: The carboxylic acid is first converted to an acyl chloride using thionyl chloride (SOCl₂). The highly reactive acyl chloride is then treated with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ethyl ester. chemicalbook.com

It is often more synthetically efficient to use a starting material that already contains the ethyl ester group, such as diethyl adipate, in a Dieckmann condensation, thereby forming the β-keto ester directly in the cyclized product. dtic.milresearchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate |

| Diethyl-α-ketoglutarate |

| Meldrum's acid |

| N-benzyl glycine ethyl ester |

| 4-halogenated ethyl butyrate |

| N-benzyl-4-oxopiperidine-3-carboxylate |

| Ethyl 4-oxopiperidine-3-carboxylate |

| p-toluenesulfonyl chloride |

| 4-oxo-piperidine-3-carboxylic acid |

Direct Esterification Protocols

One of the most common methods for this transformation is the Fischer-Speier esterification . organic-chemistry.org This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of the alcohol (ethanol, in this case) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgcerritos.edupatsnap.com The reaction is reversible, and to drive the equilibrium towards the product, either the alcohol is used in large excess or a method is employed to remove the water formed during the reaction. chemistrysteps.comathabascau.ca

Mechanism of Fischer Esterification:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. patsnap.comchemistrysteps.com

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgpatsnap.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. organic-chemistry.org

Elimination: The intermediate loses a molecule of water, a good leaving group, to form a protonated ester. cerritos.edu

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemistrysteps.com

Alternatively, the Steglich esterification offers a milder, non-acidic protocol. This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the reaction at room temperature. orgsyn.org This approach is particularly useful for substrates that may be sensitive to strong acids and high temperatures. orgsyn.org The primary drawback is the formation of dicyclohexylurea as a byproduct, which must be removed by filtration. orgsyn.org

Despite the viability of these methods, their application for synthesizing this compound is not prevalent in the literature. This is likely due to the instability of the β-keto acid precursor, which is prone to decarboxylation, making the intramolecular Dieckmann condensation of a suitable diester a more direct and efficient route.

Transesterification Methods

Transesterification is a process where the alkoxy (-OR) group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com Theoretically, this compound could be synthesized from another ester, such as the methyl or benzyl (B1604629) ester, by reaction with ethanol. This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to Fischer esterification, a strong acid catalyst protonates the carbonyl oxygen, making it susceptible to nucleophilic attack by ethanol. The mechanism follows a similar pattern of addition-elimination steps to exchange the alkoxy groups. masterorganicchemistry.com To ensure a high yield of the ethyl ester, a large excess of ethanol is required to shift the equilibrium. embrapa.br

Base-Catalyzed Transesterification: A strong base, such as sodium ethoxide (NaOEt), is used as the catalyst. The ethoxide ion acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. The original alkoxy group (e.g., methoxide) is then eliminated, yielding the new ethyl ester. masterorganicchemistry.com This process is also an equilibrium, and an excess of ethanol is used to favor the formation of the desired product. masterorganicchemistry.com

As with direct esterification, specific examples of transesterification to produce the title compound are scarce in scientific literature. The Dieckmann condensation remains the more strategically sound and commonly reported method.

Chemoenzymatic or Biocatalytic Approaches

A thorough review of the scientific literature indicates that specific chemoenzymatic or biocatalytic methods for the synthesis of this compound have not been established. While enzymes like lipases are widely used for esterification and transesterification reactions, their application for this particular substrate has not been documented. The development of such a biocatalytic route would represent a novel approach in the synthesis of this piperidone derivative.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The most practical and widely adopted method for synthesizing this compound and related β-keto esters is the Dieckmann condensation . This intramolecular Claisen condensation of a diester is highly efficient for forming five- and six-membered rings. The starting material would be a diethyl ester of N-tosyl-bis(2-carboxyethyl)amine. The reaction is base-catalyzed (e.g., using sodium ethoxide in ethanol), where an enolate is formed at one α-carbon, which then attacks the other ester carbonyl to form the cyclic β-keto ester after an acidic workup.

A comparative analysis highlights the superior efficiency of the Dieckmann condensation over hypothetical multi-step alternatives involving the synthesis and subsequent esterification of the corresponding carboxylic acid.

| Feature | Dieckmann Condensation | Direct Esterification (e.g., Fischer) |

| Starting Material | Diethyl N-(2-carboxyethyl)-N-tosylglycinate | 4-Oxo-1-tosylpiperidine-3-carboxylic acid |

| Number of Steps | Typically a single cyclization step. | Requires prior synthesis of the β-keto acid, which is often unstable. |

| Atom Economy | High; the main byproduct is one molecule of ethanol. | Lower, due to the formation of water and the multi-step nature of the overall process. |

| Reaction Conditions | Base-catalyzed (e.g., NaOEt in ethanol). | Strong acid catalyst (e.g., H₂SO₄) and heat; requires excess alcohol. |

| Yield & Efficiency | Generally high for 6-membered ring formation. | Potentially lower overall yield due to the instability of the β-keto acid precursor (decarboxylation). |

| Prevalence in Literature | Well-established for β-keto esters. | Not commonly reported for this specific compound. |

Isolation and Purification Techniques for Synthetic Products

The isolation and purification of this compound from a reaction mixture, such as after a Dieckmann condensation, follows standard organic chemistry laboratory procedures.

Workup/Extraction: After the reaction is complete, it is typically quenched with an acid (e.g., dilute HCl) to neutralize the base and protonate the product. The product is then extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate or dichloromethane. scienceopen.com The organic layer is subsequently washed with water, a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities, and finally with a saturated sodium chloride solution (brine) to aid in the removal of water. scienceopen.com

Drying and Concentration: The collected organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). After drying, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. chemicalbook.com

Purification: The most common method for purifying the crude product is flash column chromatography on silica (B1680970) gel. scienceopen.comprinceton.edu A suitable eluent system, often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is used to separate the desired product from byproducts and unreacted starting materials. The polarity of the eluent is optimized to achieve good separation.

Recrystallization: If the purified product is a solid, recrystallization can be employed to achieve higher purity. This involves dissolving the compound in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

The purity of the final product is typically assessed using techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Transformations of Ethyl 4 Oxo 1 Tosylpiperidine 3 Carboxylate

Reactions Involving the Carbonyl Group (C-4 Oxo)

The ketone at the C-4 position is a primary site for nucleophilic attack and condensation reactions, enabling the introduction of a wide array of substituents and the formation of new ring systems.

Carbonyl Reductions and Derivatizations

The reduction of the C-4 carbonyl group to a hydroxyl group is a common transformation. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of either cis or trans isomers of the corresponding 4-hydroxypiperidine (B117109) derivative. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this process. For instance, the reduction of N-tosyl-4-oxopiperidine-3-carboxylates can be achieved using various hydride reagents, with the stereoselectivity being dependent on the steric hindrance of the substituents on the piperidine (B6355638) ring.

Furthermore, the carbonyl group can be derivatized to form other functional groups. For example, it can react with hydroxylamine (B1172632) to form an oxime, or with hydrazines to yield hydrazones. These derivatives can then undergo further transformations, such as Beckmann rearrangements or Fischer indole (B1671886) synthesis, to generate more complex heterocyclic scaffolds.

Table 1: Examples of Carbonyl Group Reductions and Derivatizations

| Reactant | Reagent(s) | Product(s) | Observations |

|---|---|---|---|

| Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate | Sodium borohydride (B1222165) (NaBH4), Methanol (B129727) | Ethyl 4-hydroxy-1-tosylpiperidine-3-carboxylate | Formation of a mixture of cis and trans diastereomers. |

| This compound | Hydroxylamine hydrochloride, Sodium acetate (B1210297) | Ethyl 4-(hydroxyimino)-1-tosylpiperidine-3-carboxylate | Formation of the corresponding oxime. |

| This compound | Phenylhydrazine | Ethyl 4-(2-phenylhydrazono)-1-tosylpiperidine-3-carboxylate | Formation of the corresponding hydrazone. |

Condensation Reactions at the C-4 Position

The presence of α-protons adjacent to the C-4 ketone allows for a variety of condensation reactions with active methylene (B1212753) compounds. The Knoevenagel condensation, for example, involves the reaction of the ketone with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base catalyst. wikipedia.orgorganic-chemistry.orgnih.govrsc.orgresearchgate.net This reaction leads to the formation of a new carbon-carbon double bond at the C-4 position.

Moreover, the β-keto ester moiety in this compound makes it a suitable substrate for the synthesis of fused heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrazole (B372694) rings fused to the piperidine core, resulting in pyrazolo[3,4-d]piperidine derivatives. nih.govmdpi.comasianpubs.org Similarly, the Gewald reaction, which involves the condensation of a ketone with a cyano-ester and elemental sulfur, can be envisioned to produce thieno-fused piperidines.

Transformations at the Carboxylate Ester Group (C-3)

The ethyl carboxylate group at the C-3 position is amenable to various transformations, including hydrolysis, transesterification, and conversion to other functional groups like amides.

Hydrolysis and Transesterification Reactions

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uklumenlearning.com Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521), is often preferred as it is generally irreversible. libretexts.orgchemguide.co.uk The resulting carboxylate salt can then be protonated with a strong acid to yield the free carboxylic acid, 1-tosylpiperidine-3-carboxylic acid. smolecule.combldpharm.com

Transesterification, the conversion of one ester to another, can be achieved by treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and driving the reaction to completion often requires using a large excess of the new alcohol or removing the ethanol (B145695) that is formed.

Modifications to the Ester Moiety

The carboxylate ester can be converted into an amide through reaction with an amine. khanacademy.orgorganic-chemistry.org This transformation can be achieved by direct aminolysis, although this often requires high temperatures and pressures. More commonly, the carboxylic acid obtained from hydrolysis is activated using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or tosyl chloride, followed by the addition of the desired amine to form the corresponding amide. sci-hub.stlibretexts.orgiajpr.com

Reactivity of the Piperidine Nitrogen (N-1)

The nitrogen atom of the piperidine ring is protected by a tosyl (p-toluenesulfonyl) group. This group is an electron-withdrawing group, which decreases the basicity and nucleophilicity of the nitrogen atom. The tosyl group is generally stable to many reaction conditions, allowing for selective transformations at other parts of the molecule.

However, the N-tosyl group can be cleaved under specific reductive conditions to yield the free secondary amine. A common method for the deprotection of N-tosyl groups is the use of dissolving metal reductions, such as sodium in liquid ammonia (B1221849) or magnesium in methanol. rsc.orgresearchgate.netsciencemadness.org The use of magnesium in methanol is considered a milder alternative for this transformation. Reductive cleavage can also be achieved using other reagents like sodium naphthalenide. fiu.edu The removal of the tosyl group is a crucial step in many synthetic pathways, as it allows for further functionalization of the piperidine nitrogen.

Table 2: Summary of Key Transformations

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| Carbonyl (C-4) | Reduction | NaBH4, MeOH | 4-Hydroxypiperidine |

| Carbonyl (C-4) | Condensation | Active methylene compound, base | 4-Alkylidenepiperidine |

| Carbonyl (C-4) | Cyclocondensation | Hydrazine | Pyrazolo[3,4-d]piperidine |

| Carboxylate Ester (C-3) | Hydrolysis | NaOH (aq), then H+ | Piperidine-3-carboxylic acid |

| Carboxylate Ester (C-3) | Amide Formation | 1. Hydrolysis 2. Coupling agent, Amine | Piperidine-3-carboxamide |

| Piperidine Nitrogen (N-1) | Detosylation | Mg, MeOH | Secondary Piperidine |

Cleavage of the Tosyl Group

Common methods for N-detosylation that would be applicable include:

Dissolving Metal Reductions: Conditions such as sodium in liquid ammonia or sodium naphthalenide are effective for cleaving N-S bonds. These methods are powerful but may also reduce other functional groups, such as the ketone.

Acid-Mediated Cleavage: Strong acids like hydrobromic acid (HBr) in acetic acid, often at elevated temperatures, can cleave the tosyl group. However, the ester functionality may be susceptible to hydrolysis under these harsh conditions.

Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the tosyl group, but this would also reduce both the ketone and the ester functionalities. Other reagents, such as those generating samarium iodide (SmI₂), can sometimes offer milder conditions for N-S bond cleavage.

Table 1: Potential Methods for Tosyl Group Cleavage

| Method | Reagents | Expected Product | Potential Side Reactions |

|---|---|---|---|

| Dissolving Metal | Sodium / Liquid Ammonia | Ethyl 4-oxopiperidine-3-carboxylate | Reduction of the C4-ketone |

| Strong Acid | HBr / Acetic Acid | Ethyl 4-oxopiperidine-3-carboxylate | Hydrolysis of the C3-ester |

Palladium-Catalyzed Cross-Coupling Reactions

While the tosyl group itself is not typically a coupling partner in palladium-catalyzed reactions, the core structure of this compound can be modified to participate in such transformations. For this to be applicable, an additional functional group, such as a halide or triflate, would need to be introduced onto the piperidine ring, most likely at the alpha position to the ketone (C-3 or C-5) after enolate formation.

If the molecule were converted, for example, into an enol triflate at the C-4 position, it could then undergo various palladium-catalyzed cross-coupling reactions. There are no specific literature reports of such reactions starting directly from this compound. However, the general applicability of these reactions to cyclic ketone derivatives is well-established.

Suzuki Coupling: Reaction of the corresponding enol triflate with an organoboron compound (e.g., an arylboronic acid) would form a new carbon-carbon bond, leading to a 4-aryl-1,2,5,6-tetrahydropyridine derivative.

Heck Reaction: Coupling with an alkene would introduce a vinyl group at the 4-position.

Buchwald-Hartwig Amination: Reaction with an amine would yield a 4-amino-1,2,5,6-tetrahydropyridine derivative.

These reactions would fundamentally transform the piperidone core, highlighting the synthetic utility that could be unlocked through derivatization.

Alpha-Carbon Reactivity to the Carbonyl and Ester Groups (C-3 and C-5)

The most significant reactivity of this compound stems from the acidic protons on the carbons alpha to the ketone (C-3 and C-5). The presence of the electron-withdrawing ester group at C-3 makes the proton at this position particularly acidic and readily removable by a base to form an enolate. The protons at C-5 are also acidic due to the adjacent ketone.

Alkylation and Acylation Reactions

The enolate generated by treating this compound with a suitable base can act as a nucleophile in reactions with electrophiles.

Alkylation: Reaction of the enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would introduce an alkyl group at the C-3 position. If a stronger base or different reaction conditions are used, alkylation at the C-5 position is also possible, though C-3 is generally more activated.

Acylation: Similarly, the enolate can react with acylating agents like acid chlorides or anhydrides to introduce an acyl group at the C-3 position, forming a β-dicarbonyl compound.

Table 2: Representative Alkylation and Acylation Reactions at C-3

| Reaction Type | Base | Electrophile | Expected Product Structure |

|---|---|---|---|

| Alkylation | Sodium Ethoxide (NaOEt) | Methyl Iodide (CH₃I) | Ethyl 3-methyl-4-oxo-1-tosylpiperidine-3-carboxylate |

| Alkylation | Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | Ethyl 3-benzyl-4-oxo-1-tosylpiperidine-3-carboxylate |

Aldol (B89426) and Mannich Type Reactions

The enolate of this compound is a key intermediate for forming carbon-carbon and carbon-nitrogen bonds through aldol and Mannich reactions, respectively.

Aldol Reaction: The enolate can add to the carbonyl group of an aldehyde or ketone (e.g., benzaldehyde) to form a β-hydroxy carbonyl compound. Subsequent dehydration can lead to an α,β-unsaturated product. This reaction would typically occur at the C-3 position.

Mannich Reaction: This reaction involves the aminoalkylation of the acidic proton at C-3. It proceeds with formaldehyde (B43269) and a secondary amine (like dimethylamine) to introduce a dialkylaminomethyl group onto the C-3 position.

Michael Addition Reactions

The enolate generated from this compound can also act as a nucleophile in a Michael (1,4-conjugate) addition reaction. This involves the addition of the enolate to an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone or acrylonitrile. This reaction is a powerful method for forming new carbon-carbon bonds and would result in the addition of a three-carbon chain (in the case of methyl vinyl ketone) to the C-3 position of the piperidine ring.

Stereoselective Transformations

The ketone at the C-4 position is a prochiral center, and its reduction can lead to the formation of two diastereomeric alcohols (cis and trans isomers relative to the C-3 substituent). Achieving stereoselectivity in this reduction is a common synthetic challenge.

While specific studies on this compound are not prevalent, stereoselective reductions of similar 4-piperidones are well-documented.

Diastereoselective Reduction: The choice of reducing agent can influence the stereochemical outcome. Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), often favor axial attack on the carbonyl, leading to the equatorial alcohol. Smaller reagents, like sodium borohydride (NaBH₄), may show less selectivity but often favor the formation of the thermodynamically more stable equatorial alcohol. The presence of the bulky ester group at C-3 would significantly influence the facial selectivity of the carbonyl reduction.

Further stereocontrol could be achieved by using chiral auxiliaries or catalysts, although this would represent a highly specialized application. The development of stereoselective transformations for this scaffold would be valuable for the synthesis of complex chiral piperidine-based molecules.

Diastereoselective Reactions

There is a lack of specific studies in the reviewed scientific literature detailing the diastereoselective reactions of this compound. Research on the reduction of the ketone or other transformations that would lead to the formation of diastereomers, and the corresponding diastereomeric ratios, has not been found for this particular compound.

Enantioselective Synthesis

Similarly, specific methods for the enantioselective synthesis starting from or utilizing this compound are not described in the available literature. Reports on the use of chiral catalysts or auxiliaries to achieve enantiocontrol in reactions involving this substrate, along with data on enantiomeric excess, are not present in the public domain.

Synthetic Utility of Ethyl 4 Oxo 1 Tosylpiperidine 3 Carboxylate As a Building Block

Intermediate for Advanced Pharmaceutical Analogues and Research Compounds

Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of complex molecular architectures, particularly for advanced pharmaceutical analogues and research compounds. The strategic placement of a ketone, an ester, and a tosyl-protected amine on the piperidine (B6355638) scaffold provides multiple reactive sites for chemical modification. This functional group arrangement makes it an ideal starting material for creating diverse libraries of compounds for drug discovery, especially for targets such as Janus kinases (JAKs).

The piperidine moiety is a prevalent structural feature in many approved drugs and clinical candidates due to its favorable physicochemical properties, which can enhance drug-like characteristics. mdma.chresearchgate.net The tosyl group on the piperidine nitrogen serves as a robust protecting group, stable under a variety of reaction conditions, yet readily removable when needed. The ketone at the 4-position and the carboxylate at the 3-position are key functionalities that allow for the introduction of chirality and further structural elaboration, which are critical for achieving high potency and selectivity for biological targets.

A prominent example of a class of advanced pharmaceutical analogues where a substituted piperidine core is essential is the Janus kinase (JAK) inhibitors. nih.govresearchgate.net Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases, features a complex substituted piperidine ring. unl.pt While the exact starting material "this compound" is not explicitly detailed in the primary literature for the synthesis of Tofacitinib, the synthetic routes employed for this drug highlight the utility of similarly functionalized piperidine precursors. The synthesis of Tofacitinib and other JAK inhibitors provides a clear blueprint for how this compound can be utilized as a key intermediate.

The various synthetic strategies for Tofacitinib often involve the construction of a stereochemically defined 3-amino-4-methylpiperidine fragment. unl.ptresearchgate.net The functionalities present in this compound are well-suited for a synthetic route to such a core structure. For instance, the ketone at the 4-position can be converted to a methyl group through a Wittig reaction followed by hydrogenation, or via an organometallic addition. The ester at the 3-position can be transformed into an amino group through various classical organic reactions, such as a Curtius or Hofmann rearrangement after hydrolysis to the corresponding carboxylic acid.

Below are tables detailing key transformations in the synthesis of a crucial piperidine intermediate for Tofacitinib, illustrating the types of chemical steps where a building block like this compound would be invaluable.

Table 1: Synthesis of Key Piperidine Intermediate for Tofacitinib

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 1-Benzyl-4-piperidone | Aniline, KCN, AcOH | 1-Benzyl-4-phenylamino-4-cyanopiperidine | ~90 | researchgate.net |

| 2 | 1-Benzyl-4-phenylamino-4-cyanopiperidine | H₂SO₄ (conc.) | 1-Benzyl-4-phenylamino-4-carboxamidopiperidine | High | researchgate.net |

| 3 | 1-Benzyl-4-phenylamino-4-carboxamidopiperidine | 1. KOH, propylene (B89431) glycol; 2. SOCl₂, MeOH | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | 40-45 (3 steps) | researchgate.net |

| 4 | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | Propionyl chloride, Et₃N | Methyl 1-benzyl-4-[N-phenyl(propionyl)amino]piperidine-4-carboxylate | 70-80 | researchgate.net |

| 5 | Methyl 1-benzyl-4-[N-phenyl(propionyl)amino]piperidine-4-carboxylate | H₂, Pd/C | Methyl 4-[N-phenyl(propionyl)amino]piperidine-4-carboxylate | ~100 | researchgate.net |

The synthesis outlined in Table 1 commences with a Strecker reaction on 1-benzyl-4-piperidone, a compound structurally related to the detosylated form of this compound. The subsequent chemical transformations highlight how the functionalities at the 4-position are manipulated to install the required substituents for highly active narcotic analgesics like remifentanil and fentanyl analogues. researchgate.net

Another synthetic approach towards the chiral piperidine core of Tofacitinib starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, demonstrating the utility of a keto-ester piperidine scaffold. unl.pt

Table 2: Chiral Synthesis of a Tofacitinib Piperidine Precursor

| Step | Starting Material | Reagents and Conditions | Product | Key Transformation | Reference |

| 1 | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | Boc₂O, Et₃N, CH₂Cl₂ | Ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate | N-protection | unl.pt |

| 2 | Ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate | (R)-α-methylbenzylamine, Ti(OiPr)₄, NaBH₃CN | Chiral amino ester | Asymmetric reductive amination | unl.pt |

| 3 | Chiral amino ester | Multiple steps | tert-Butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate | Diastereoselective transformations | researchgate.net |

Derivatives and Analogues of Ethyl 4 Oxo 1 Tosylpiperidine 3 Carboxylate

Structural Modifications at the Ester Moiety

The ethyl ester group at the 3-position of the piperidine (B6355638) ring is a prime site for structural modification. The nature of the ester can influence the molecule's reactivity, solubility, and how it is metabolized in biological systems. Standard synthetic procedures can be employed to replace the ethyl group with other alkyl or aryl moieties.

A common method to achieve this transformation is through a two-step process:

Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating the ester with an aqueous solution of a base like sodium hydroxide (B78521). chemguide.co.uk This process, known as saponification, is irreversible and results in the formation of the carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, yields the free carboxylic acid.

Re-esterification: The resulting 4-oxo-1-tosylpiperidine-3-carboxylic acid can then be re-esterified with a different alcohol (e.g., methanol (B129727), tert-butanol) to yield the desired ester derivative. This reaction is often catalyzed by an acid (Fischer esterification) or mediated by coupling agents.

These modifications allow for the synthesis of a variety of ester analogues, each with potentially unique properties.

| Ester Derivative | R Group | Typical Alcohol for Esterification | Potential Property Influence |

| Methyl ester | -CH₃ | Methanol | Increased polarity compared to ethyl ester |

| tert-Butyl ester | -C(CH₃)₃ | tert-Butanol | Increased steric bulk, may confer metabolic stability |

| Benzyl (B1604629) ester | -CH₂C₆H₅ | Benzyl alcohol | Can be removed by hydrogenolysis |

Variations of the N-Protecting Group (e.g., N-Boc, N-benzyl)

The tosyl (Ts) group on the piperidine nitrogen is an electron-withdrawing protecting group that stabilizes the molecule. However, in many synthetic pathways, it is desirable to use alternative protecting groups that can be removed under different conditions. The most common alternatives are the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups. guidechem.com

N-Boc Derivatives: The Boc group is widely used in organic synthesis due to its stability under many reaction conditions and its ease of removal under mild acidic conditions (e.g., with trifluoroacetic acid). researchgate.net The synthesis of N-Boc protected piperidones can be achieved by reacting the corresponding piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.comorgsyn.org For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate can be synthesized from N-benzyl-3-hydroxy-4-methylpiperidine through debenzylation followed by acylation with Boc₂O. researchgate.net

N-Benzyl Derivatives: The benzyl group is another common N-protecting group. It is stable to both acidic and basic conditions. A key advantage of the benzyl group is that it can be removed via catalytic hydrogenation, a process known as debenzylation. researchgate.netgoogle.com Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is a valuable intermediate synthesized by reacting 3-oxo-4-piperidine-carboxylic acid ethyl ester with benzyl chloride or benzyl bromide. guidechem.comgoogle.com

The choice of N-protecting group is a critical strategic decision in a multi-step synthesis, as it dictates the conditions that can be used in subsequent steps.

| N-Protecting Group | Abbreviation | Structure | Key Cleavage Condition |

| Tosyl | Ts | -SO₂C₆H₄CH₃ | Strong reducing agents (e.g., Na/NH₃) or strong acid |

| tert-Butoxycarbonyl | Boc | -COOC(CH₃)₃ | Mild acid (e.g., TFA, HCl) |

| Benzyl | Bn | -CH₂C₆H₅ | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |

Substitution Patterns on the Piperidine Ring

Introducing substituents onto the piperidine ring itself dramatically increases the structural diversity of derivatives. The ketone and the carbon atoms adjacent to the carbonyl and nitrogen are reactive sites for introducing new functional groups.

α-Substitution: The carbon atoms at the C2 and C6 positions can be substituted, often through multi-component reactions. For example, the synthesis of 2,6-diaryl-piperidin-4-ones can be achieved, and these compounds can serve as precursors for more complex structures. chemrevlett.comresearchgate.net

Substitution at C3 and C5: The methylene (B1212753) carbons at C3 (bearing the ester) and C5 can also be functionalized. For instance, 3-alkyl-2,6-diphenylpiperidin-4-ones have been synthesized and studied. chemrevlett.com

Substitution at C4: While the parent compound has a carbonyl group at C4, this position can be modified. For example, 4-arylpiperidine derivatives are an important class of compounds, and their synthesis often involves precursors like 4-aryl-2-piperidone-5-carboxylates. google.com

These substitutions can introduce chirality and create specific three-dimensional arrangements of functional groups, which is crucial for applications in medicinal chemistry.

| Position on Ring | Type of Substitution | Example Compound Class |

| C2, C6 | Aryl, Alkyl | 2,6-Diaryl-4-oxopiperidin-3-carboxylates |

| C3 | Alkyl | 3-Alkyl-2,6-diphenylpiperidin-4-ones |

| C4 | Aryl | Ethyl 4-aryl-1-methylpiperidine-3-carboxylates |

| C5 | Alkyl | 5-Alkyl-piperidin-4-one-3-carboxylates |

Heterocyclic Analogues Derived from Piperidinones

The piperidinone framework can be considered a parent structure for a variety of other heterocyclic systems. By altering the ring size or replacing carbon atoms with other heteroatoms, a wide array of structural analogues can be accessed.

Within the piperidine-4-one family, a multitude of analogues can be generated by varying the substituents. Research has described the synthesis of polysubstituted tetrahydropyridines which can be converted into the corresponding piperidin-4-one-3-carboxylates. researchgate.net These compounds, with various substitutions on the nitrogen and at the 2-, 5-, and 6-positions of the ring, form a significant class of heterocyclic structures. For example, ethyl trans(+/-)-1-methyl-2-oxo-4-phenyl-3-piperidine-carboxylate is a related structure where the ketone is at the 2-position instead of the 4-position. google.com The synthesis of 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds has also been a subject of study, highlighting the importance of this structural motif. google.com

Analogues with different ring sizes, such as five-membered pyrrolidones (containing a 5-membered ring) and seven-membered azepanones (containing a 7-membered ring), are of significant interest. These ring systems can be synthesized through similar strategies used for piperidines, such as the cyclization of appropriate amino-dicarboxylic acid precursors. nih.gov

Pyrrolidone Analogues: These five-membered ring analogues are often prepared via intramolecular cyclization reactions. nih.gov The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved through methods like asymmetric Michael addition reactions. rsc.org Some studies have explored pyrrolidone and piperidone derivatives in parallel for their biological activities. nih.gov

Azepanone Analogues: Seven-membered azepane rings can be formed through reductive amination of ϖ-amino fatty acids, a method also applicable to piperidine synthesis. nih.gov Prostaglandin analogues containing pyrrolidine, piperidine, and azepidine rings have been developed, indicating the chemical and biological relevance of varying the ring size. google.com

| Heterocyclic Ring | Ring Size | Parent Ketone | Carboxylate Position |

| Pyrrolidone | 5-membered | 2-Oxo or 3-Oxo | C3, C4, etc. |

| Piperidinone | 6-membered | 4-Oxo | C3 |

| Azepanone | 7-membered | 2-Oxo, 3-Oxo or 4-Oxo | Various |

Mechanistic Investigations of Reactions Involving Ethyl 4 Oxo 1 Tosylpiperidine 3 Carboxylate

Elucidation of Reaction Pathways

The formation of the core piperidine (B6355638) ring of Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate can be logically achieved through an intramolecular Dieckmann condensation. wikipedia.orgglasp.cochemistrysteps.comorgoreview.com This reaction is a powerful method for the formation of five- and six-membered rings and is mechanistically analogous to the intermolecular Claisen condensation. chemistrysteps.comorganic-chemistry.org

The plausible synthetic pathway commences with an acyclic diester precursor, specifically diethyl N-(2-ethoxycarbonylethyl)-N-tosylglycinate. The reaction pathway, facilitated by a strong base such as sodium ethoxide, is initiated by the deprotonation of the α-carbon of one of the ester groups, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion. This nucleophilic acyl substitution results in the formation of a cyclic β-keto ester and the elimination of an ethoxide ion. The final product, this compound, is formed after acidic workup to neutralize the enolate.

An alternative, though less direct, pathway could involve an intramolecular aza-Michael addition followed by cyclization. rsc.orgnih.govresearchgate.netgeorgiasouthern.edu This would likely start from a different set of precursors and may offer different stereochemical control. However, the Dieckmann condensation represents a more direct and classical approach to this specific target molecule.

Transition State Analysis

The key bond-forming step in the proposed Dieckmann condensation pathway is the intramolecular cyclization of the enolate. The transition state for this step involves a six-membered ring-like arrangement of atoms. Computational studies on related piperidine ring-forming reactions have provided insights into the energetics of such transition states. acs.org

For the Dieckmann condensation, the transition state involves the approach of the nucleophilic enolate carbon to the electrophilic carbonyl carbon. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, should chiral centers be present. In the case of the formation of this compound from its acyclic precursor, the transition state would adopt a chair-like conformation to minimize steric interactions. The stability of this transition state is influenced by factors such as the nature of the solvent and the counter-ion of the base used.

Role of Catalysts and Reagents

The primary reagent in the Dieckmann condensation is a strong, non-nucleophilic base. Sodium ethoxide is a common choice when the esters are ethyl esters, as it prevents transesterification side reactions. The role of the base is to generate the enolate, which is the key nucleophilic intermediate. The stoichiometry of the base is also important; typically, at least one equivalent is required to drive the equilibrium towards the product by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol.

The solvent plays a critical role in stabilizing the intermediates and transition states. Aprotic polar solvents are generally preferred for this type of condensation reaction as they can solvate the cation of the base without protonating the enolate.

In reactions involving the N-tosyl group, the tosyl moiety itself can influence reactivity. The electron-withdrawing nature of the tosyl group can affect the acidity of adjacent protons and the nucleophilicity of the nitrogen atom. In some contexts, the tosyl group can also act as a leaving group or be involved in directing the stereochemistry of reactions.

Kinetic Studies of Key Transformations

The rate-determining step is typically the intramolecular nucleophilic attack of the enolate on the ester carbonyl. The rate of this step is influenced by several factors:

Concentration of the enolate: Higher base concentration leads to a higher concentration of the enolate and thus a faster reaction rate.

Steric hindrance: Steric bulk around the reacting centers can slow down the rate of cyclization.

Ring strain: The formation of five- and six-membered rings is generally kinetically and thermodynamically favored over smaller or larger rings. wikipedia.org

Kinetic studies on analogous systems, such as the formation of other substituted piperidines, can provide valuable benchmarks for understanding the reaction rates involved in the synthesis of the title compound.

Below is a summary of the key reaction parameters and their expected influence on the synthesis of this compound via Dieckmann condensation.

| Parameter | Role/Effect | Expected Outcome with Optimization |

| Base | Enolate formation | Increased concentration generally increases rate |

| Solvent | Stabilization of intermediates | Aprotic polar solvents favor the reaction |

| Temperature | Reaction rate | Higher temperature increases rate, but may promote side reactions |

| Substrate Concentration | Reaction rate | Higher concentration increases the rate of the bimolecular reaction |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and geometric structure of a molecule.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would be employed to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output would provide precise data on bond lengths, bond angles, and dihedral angles. Such studies are foundational for understanding the molecule's physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, chemical stability, and the molecule's optical and electronic properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, an MESP map would identify the electron-rich areas, such as the oxygen atoms of the carbonyl and sulfonyl groups, and electron-poor regions.

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring in this compound can adopt various conformations, such as chair, boat, or twist-boat. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This creates an energy landscape, or potential energy surface, which is crucial for understanding the molecule's flexibility and how its shape might influence its interactions.

Prediction of Reactivity and Selectivity

By analyzing the outputs from DFT, FMO, and MESP studies, chemists can predict a molecule's reactivity. For instance, the locations of the HOMO and LUMO can indicate the likely sites for oxidation and reduction, respectively. MESP maps help predict where electrophiles and nucleophiles will attack. These theoretical predictions are vital for designing synthetic routes and understanding potential reaction mechanisms.

Docking Studies (if related to receptor interactions in a non-clinical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In a non-clinical context, docking studies could be used to investigate the interaction of this compound with a specific protein or enzyme active site. This would provide insight into the types of intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern the binding and could help in the rational design of molecules for specific applications in materials science or catalysis.

As dedicated research on this compound becomes available, a detailed and accurate analysis based on the framework above will be possible.

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate, the predicted signals are distributed across the aromatic and aliphatic regions, reflecting the distinct electronic environments of the tosyl, piperidine (B6355638), and ethyl ester moieties. The electron-withdrawing nature of the tosyl group and the carbonyl groups significantly influences the chemical shifts of adjacent protons, moving them downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The presence of two carbonyl carbons (ketone and ester) is a key feature, expected to appear far downfield. The aromatic carbons of the tosyl group would appear in the typical aromatic region, while the aliphatic carbons of the piperidine ring and ethyl group would be found upfield.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity within the piperidine ring and ethyl group. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon skeleton.

Interactive Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Notes |

| Tosyl-CH₃ | ~2.4 | Singlet (s) | 3H | Methyl group on the aromatic ring. |

| Tosyl-Ar-H | 7.4-7.8 | Two Doublets (d) | 4H | Aromatic protons showing an AA'BB' system. |

| Piperidine-H3 | 3.8-4.2 | Doublet of Doublets (dd) | 1H | Methine proton alpha to both carbonyl and ester groups. |

| Piperidine-H2, H6 | 3.2-3.9 | Multiplets (m) | 4H | Methylene (B1212753) protons adjacent to the nitrogen atom, deshielded by the tosyl group. |

| Piperidine-H5 | 2.6-3.0 | Multiplet (m) | 2H | Methylene protons alpha to the ketone. |

| Ester-OCH₂CH₃ | ~4.2 | Quartet (q) | 2H | Methylene protons of the ethyl group, coupled to the methyl group. |

| Ester-OCH₂CH₃ | ~1.3 | Triplet (t) | 3H | Methyl protons of the ethyl group, coupled to the methylene group. |

Interactive Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Ketone C=O | 195-205 | Carbonyl carbon of the piperidine ring ketone. |

| Ester C=O | 165-170 | Carbonyl carbon of the ethyl ester group. |

| Tosyl-Ar-C (quaternary, S-bound) | 145-150 | Aromatic carbon attached to the sulfur atom. |

| Tosyl-Ar-C (quaternary, CH₃-bound) | 140-145 | Aromatic carbon attached to the methyl group. |

| Tosyl-Ar-CH | 127-130 | Aromatic carbons bearing hydrogen atoms. |

| Ester-OCH₂CH₃ | ~62 | Methylene carbon of the ethyl group. |

| Piperidine-C3 | 50-55 | Methine carbon at position 3. |

| Piperidine-C2, C6 | 45-55 | Methylene carbons adjacent to the nitrogen. |

| Piperidine-C5 | 35-45 | Methylene carbon adjacent to the ketone. |

| Tosyl-CH₃ | ~21 | Methyl carbon of the tosyl group. |

| Ester-OCH₂CH₃ | ~14 | Methyl carbon of the ethyl group. |

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₉NO₅S). The calculated exact mass for the [M+H]⁺ ion is approximately 326.1057.

The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for this compound would likely involve the cleavage of the major functional groups. Key predicted fragments would include:

Loss of the tosyl group: A fragment corresponding to the piperidone ester cation.

Loss of the ethyl or ethoxy group: Cleavage at the ester moiety.

Cleavage of the piperidine ring: Alpha-cleavage adjacent to the nitrogen or ketone can lead to characteristic ring-opened fragments.

Formation of the tosyl cation: A peak at m/z 155 is characteristic of the p-toluenesulfonyl group.

Loss of SO₂: A common fragmentation pathway for sulfonamides is the elimination of sulfur dioxide. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice, allowing for the separation of the compound from any impurities prior to its introduction into the mass spectrometer, thereby ensuring that the resulting spectrum is of the pure target molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several strong, characteristic absorption bands. vscht.cz The presence of two distinct carbonyl groups (ketone and ester) and the sulfonyl group are the most prominent features. chemicalbook.comnist.gov

Interactive Table: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | ~1720-1740 | Strong |

| Ester (C=O) | Stretch | ~1735-1750 | Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1340-1360 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | ~1160-1180 | Strong |

| C-O (Ester) | Stretch | ~1200-1250 | Strong |

| Aromatic C=C | Stretch | ~1595, ~1495 | Medium-Weak |

| Aliphatic C-H | Stretch | ~2850-2980 | Medium |

| Aromatic C-H | Stretch | ~3030-3100 | Weak |

The distinct positions of the two carbonyl stretches can help differentiate them; often, the ketone absorption is at a slightly lower wavenumber than the ester. The two strong bands for the sulfonyl group are highly characteristic of the tosyl moiety.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique would be applicable if a single crystal of sufficient quality could be grown for this compound or one of its derivatives.

Should a crystal structure be obtained, it would provide precise data on:

Bond Lengths and Angles: Confirming the exact geometric parameters of the entire molecule.

Conformation: Revealing the preferred conformation of the six-membered piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of its substituents (axial vs. equatorial).

Stereochemistry: Unambiguously defining the relative stereochemistry at the C3 position.

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure.

While no specific crystal structure for the title compound is available in the public domain, structures of related molecules demonstrate the power of this technique to provide ultimate structural proof.

Future Research Directions and Unexplored Avenues for Ethyl 4 Oxo 1 Tosylpiperidine 3 Carboxylate

The versatile scaffold of Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate presents a fertile ground for future research, with numerous unexplored avenues that could lead to significant advancements in synthetic chemistry and materials science. The exploration of this compound is poised to benefit from emerging technologies and methodologies, pushing the boundaries of what is currently achievable in molecular design and synthesis.

Q & A

Q. What are the common synthetic routes for Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate, and how are intermediates characterized?

The synthesis typically involves functionalization of piperidine derivatives. For example, tosylation of the nitrogen atom in piperidone intermediates is a critical step. Intermediates like ethyl 4-oxo-piperidine-3-carboxylate hydrochloride (CAS 29976-53-2) are often used as precursors, with tosyl chloride introduced under basic conditions (e.g., pyridine or DMAP) to install the tosyl group . Structural characterization relies on and NMR to confirm substitution patterns, with cross-referencing to literature data for consistency .

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For related compounds (e.g., Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate), monoclinic crystal systems (space group ) with unit cell parameters , and have been reported, providing reference metrics for comparative analysis . NMR spectroscopy (, and DEPT) is used to verify functional groups and stereochemistry .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

The compound’s molecular weight is 167.16 g/mol (for the non-tosylated analog), with a melting point range of 270–272°C for structurally similar quinoline derivatives . Solubility in polar aprotic solvents (e.g., DMF, DMSO) is typical due to the ester and sulfonamide groups. Density () and refractive index () values guide solvent selection for crystallization .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

Discrepancies in NMR or IR data (e.g., unexpected coupling constants or carbonyl stretching frequencies) can arise from conformational flexibility or crystal packing effects. Using SHELX software (e.g., SHELXL for refinement), researchers can compare experimental X-ray data (bond lengths, angles) with computational models (DFT-optimized geometries) to validate assignments. For instance, hydrogen bonding patterns in the crystal lattice (e.g., interactions) can influence spectroscopic properties .

Q. What methodologies optimize the enantiomeric purity of this compound derivatives?

Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases (e.g., amylose-based columns), are effective. For analogs like (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5), diastereomeric salt formation with chiral amines (e.g., cinchonidine) has been employed . Reaction monitoring via chiral HPLC or polarimetry ensures purity.

Q. How do reaction conditions influence the regioselectivity of tosylation in piperidine derivatives?

Tosylation regioselectivity depends on steric and electronic factors. For example, in ethyl 4-oxo-piperidine-3-carboxylate, the tosyl group preferentially occupies the equatorial position due to reduced steric hindrance. Kinetic studies under varying temperatures (0°C vs. room temperature) and bases (e.g., NaH vs. KCO) can modulate reaction pathways. -NMR titration experiments with competing nucleophiles (e.g., pyridine derivatives) provide mechanistic insights .

Q. What strategies address low yields in multi-step syntheses of this compound?

Yield optimization involves:

- Stepwise purification : Isolating intermediates (e.g., via flash chromatography) before tosylation.

- Catalytic systems : Using DMAP or to accelerate tosyl chloride activation.

- Solvent effects : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity while minimizing side reactions. For example, NADPH-dependent reductases have been used to improve yields in analogous ketone-to-alcohol transformations .

Data Contradiction Analysis

Q. How to reconcile conflicting melting point data for structurally similar compounds?

Discrepancies in reported melting points (e.g., 270–272°C vs. 132°C for related esters) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and powder XRD can identify polymorphs. For instance, ethyl 2-oxo-4-phenylbutyrate (CAS 64920-29-2) exhibits a lower (132°C) due to reduced molecular symmetry compared to aromatic analogs .

Q. Why do 1H^1 \text{H}1H-NMR spectra sometimes show unexpected splitting patterns for the piperidine ring protons?

Dynamic ring puckering or chair-flip interconversions at room temperature can average NMR signals. Low-temperature NMR (e.g., –40°C in CDCl) slows these processes, revealing distinct axial/equatorial proton environments. For example, ethyl 4-oxo-1-piperidinecarboxylate derivatives show resolved -coupling at low temperatures .

Methodological Recommendations

- Crystallography : Use SHELXTL (Bruker AXS) or Olex2 for structure refinement, referencing SHELX-76 protocols for legacy data compatibility .

- Spectral Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and IR carbonyl stretches (1680–1720 cm) .

- Synthetic Reproducibility : Document solvent purity, moisture content, and reaction atmosphere (e.g., N vs. air) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.